2-Amino-4-fluoro-3-methylbenzoic acid

COX-2 inhibition Anti-inflammatory Enzyme assay

Researchers requiring a well-characterized, trisubstituted anthranilic acid building block for COX-2 inhibitor SAR programs often face supply inconsistency and insufficient analytical documentation. This 2-amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9) resolves those issues with batch-specific QC (NMR, HPLC, GC) and demonstrated biological activity. - COX-2 IC₅₀: 102 nM (human recombinant), providing a validated starting point for anti-inflammatory drug discovery. - Dual functional handles (ortho-NH₂/COOH) enable amide coupling, heterocycle construction, and metal-catalyzed reactions. - 4-Fluoro & 3-methyl groups confer metabolic stability and conformational constraint advantages over non-fluorinated analogs.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 129833-28-9
Cat. No. B1284081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-3-methylbenzoic acid
CAS129833-28-9
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)C(=O)O)F
InChIInChI=1S/C8H8FNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyWJQGMSCRWIKPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluoro-3-methylbenzoic Acid: Technical Specifications & Procurement


2-Amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9) is a trisubstituted benzoic acid derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . The compound features an amino group at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 3-position on the benzene ring, classifying it as a fluorinated anthranilic acid derivative . Physical properties include a melting point of 195-206 °C, a predicted boiling point of 320.0 ± 42.0 °C at 760 mmHg, and a predicted density of 1.356 ± 0.06 g/cm³ [1]. It is supplied as a research-grade chemical with typical purity specifications of 97% or higher, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data .

Assay Fit COX-2 enzyme inhibition studies with recombinant enzyme
Scaffold Fluorinated anthranilic acid for SAR exploration
Pattern Trisubstitution architecture (2-NH2, 4-F, 3-CH3) for reactivity profiling

2-Amino-4-fluoro-3-methylbenzoic Acid: Why Structural Analogs Are Not Interchangeable


The trisubstitution pattern of 2-amino-4-fluoro-3-methylbenzoic acid — specifically the concurrent presence of the 2-amino, 4-fluoro, and 3-methyl groups — creates a unique electronic and steric environment that distinguishes it from mono- and disubstituted anthranilic acid analogs [1]. In medicinal chemistry, fluorine substitution at the 4-position modulates both metabolic stability and target binding affinity relative to non-fluorinated congeners, while the 3-methyl group introduces steric constraints absent in simpler 2-amino-4-fluorobenzoic acid [2]. These structural features are not interchangeable; substituting 2-amino-4-fluorobenzoic acid (lacking the 3-methyl group) or 3-amino-4-methylbenzoic acid (differing in amino group position) would yield distinct physicochemical and pharmacological profiles in downstream applications . The following quantitative evidence substantiates the functional consequences of this specific substitution architecture.

2-Amino-4-fluorobenzoic acid lacks the 3-methyl group, altering steric and electronic effects that may shift COX-2 interaction profile.
2-Amino-3-methylbenzoic acid without 4-fluoro lacks fluorine-directed metabolic stability and binding affinity modulation.
3-Amino-4-methylbenzoic acid (meta-amino) alters hydrogen-bonding geometry and chelation behavior, affecting target recognition.

2-Amino-4-fluoro-3-methylbenzoic Acid: Quantitative Comparative Evidence


COX-2 Inhibitory Activity

2-Amino-4-fluoro-3-methylbenzoic acid demonstrates measurable inhibition of human recombinant cyclooxygenase-2 (COX-2) with an IC₅₀ value of 102 nM as determined by HPLC-based quantification of 12-HHT formation from arachidonic acid substrate [1]. This represents a class-level baseline for fluorinated anthranilic acid COX-2 inhibitory activity, distinguishing it from unsubstituted anthranilic acid (2-aminobenzoic acid), which exhibits no significant COX-2 inhibition at comparable concentrations due to the absence of the 4-fluoro and 3-methyl substituents that enhance target binding [2].

COX-2 Inhibition
Class-level inference
vs Anthranilic acid: IC50 102 nM vs no significant inhibition
Supports fluorinated scaffold COX-2 baseline
Human recombinant COX-2; HPLC 12-HHT assay
COX-2 inhibition Anti-inflammatory Enzyme assay

Substitution Pattern Differentiation

2-Amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9) possesses a unique trisubstitution architecture — 2-NH₂, 4-F, 3-CH₃ — that distinguishes it from commonly available anthranilic acid derivatives in procurement catalogs . The compound's nearest structural analogs include 2-amino-4-fluorobenzoic acid (lacks 3-CH₃), 2-amino-3-methylbenzoic acid (lacks 4-F), and 3-amino-4-methylbenzoic acid (differing amino group position). The concurrent presence of electron-withdrawing fluorine at the 4-position and electron-donating methyl at the 3-position creates a specific electronic density distribution on the aromatic ring that cannot be replicated by any single-substituted or differently positioned analog .

Substitution Architecture
Source review
2-NH2 + 4-F + 3-CH3 triad vs mono-/di-substituted analogs
Unique substitution pattern may affect reactivity
Structural differentiation evidence to verify
Medicinal chemistry Structure-activity relationship Lead optimization

Positional Isomer Differentiation

The positional arrangement of functional groups in 2-amino-4-fluoro-3-methylbenzoic acid differs fundamentally from its positional isomer 3-amino-4-methylbenzoic acid, resulting in distinct hydrogen-bonding geometries and target recognition profiles [1]. The ortho-amino group relative to the carboxylic acid in 2-amino-4-fluoro-3-methylbenzoic acid enables intramolecular hydrogen bonding and chelation behavior absent in the meta-amino configuration of 3-amino-4-methylbenzoic acid. This positional isomerism affects both physicochemical properties — including predicted logP and pKa values — and biological target engagement [2].

Positional Isomer
Context-dependent
2-NH2 ortho to COOH vs 3-NH2 meta
Amino group position alters target recognition
Confirm isomer identity for SAR continuity
Positional isomer Pharmacophore Target selectivity

2-Amino-4-fluoro-3-methylbenzoic Acid: Validated Application Scenarios


COX-2 Inhibitor Screening & Lead Identification

Based on the experimentally determined IC₅₀ of 102 nM against human recombinant COX-2 [1], 2-amino-4-fluoro-3-methylbenzoic acid serves as a viable scaffold for anti-inflammatory drug discovery programs targeting cyclooxygenase-2. The compound can function as a reference standard in COX-2 inhibition assays, a starting point for structure-activity relationship (SAR) exploration, or a comparator for novel anthranilic acid-derived COX-2 inhibitors. Researchers should note that while this activity level provides a class-appropriate baseline, optimization of potency and selectivity relative to COX-1 would require additional derivatization.

Fluorinated Building Block for Synthesis

The compound's trisubstitution pattern — combining the reactive ortho-amino/carboxylic acid motif with a metabolically stabilizing 4-fluoro group and a steric 3-methyl group — positions it as a versatile intermediate for synthesizing more complex pharmaceutical candidates . The ortho-amino and carboxylic acid groups provide dual functional handles for amide bond formation, heterocycle construction (e.g., benzoxazinones, quinazolines), and metal-catalyzed coupling reactions. The 4-fluoro substituent enhances metabolic stability in downstream drug candidates relative to non-fluorinated analogs, while the 3-methyl group introduces conformational constraints that can improve target selectivity.

Analytical Reference Standard & QC Validation

With characterized physical properties including a melting point range of 195-206 °C, predicted boiling point of 320.0 ± 42.0 °C, and predicted density of 1.356 ± 0.06 g/cm³ [2], 2-amino-4-fluoro-3-methylbenzoic acid is suitable for use as a reference standard in HPLC method development, GC-MS calibration, and NMR spectroscopy for related fluorinated aromatic compounds. Batch-specific QC documentation including NMR, HPLC, and GC analytical data supports its use in validated analytical workflows requiring traceable reference materials .

SAR Studies of Anthranilic Acid Derivatives

As a distinct member of the fluorinated anthranilic acid chemical space, this compound enables systematic SAR investigations comparing the effects of 4-fluoro and 3-methyl substitution against unsubstituted anthranilic acid and mono-substituted derivatives . The COX-2 IC₅₀ of 102 nM provides a quantitative anchor for evaluating how additional derivatization affects target engagement. This SAR utility is particularly relevant for programs exploring anthranilic acid-based inhibitors of enzymes where fluorine substitution has demonstrated beneficial effects on binding affinity and metabolic profile.

Application
Selection Property
Validation Focus
COX-2 enzyme inhibition studies
COX-2 inhibitory activity profile
Enzyme inhibition endpoint context
Fluorinated heterocycle synthesis
Ortho-amino/carboxylic acid dual handle
Amide coupling and cyclization feasibility
HPLC/GC-MS reference standard
Characterized purity and thermal properties
Batch QC documentation traceability
Anthranilic acid SAR studies
Trisubstitution pattern baseline
Comparative inhibition endpoint across analogs
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